![molecular formula C24H27N3O3 B2701931 4-[4-(benzyloxy)phenyl]-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930541-75-6](/img/structure/B2701931.png)
4-[4-(benzyloxy)phenyl]-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
The compound “4-[4-(benzyloxy)phenyl]-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a complex organic molecule. It contains a pyrrolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring. The molecule also contains a benzyloxyphenyl group and a 3-methylbutyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolo[3,4-d]pyrimidine core, and the attachment of the benzyloxyphenyl and 3-methylbutyl groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic pyrrolo[3,4-d]pyrimidine core, along with the attached benzyloxyphenyl and 3-methylbutyl groups. The benzyloxyphenyl group would likely contribute to the compound’s aromaticity, while the 3-methylbutyl group could influence its lipophilicity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the pyrrolo[3,4-d]pyrimidine core might undergo reactions typical of heterocyclic compounds, such as electrophilic substitution. The benzyloxy group could potentially undergo reactions such as cleavage under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by the functional groups present in the molecule. For instance, the presence of the benzyloxyphenyl group could enhance the compound’s solubility in organic solvents .Scientific Research Applications
- A novel series of derivatives based on this compound was designed, synthesized, and evaluated for their anticancer potential. These derivatives demonstrated inhibitory activity against EGFR kinase and antiproliferative effects on human cancer cell lines, including MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cervix uteri cancerous tissues) .
- Inspired by the tolerant region II of the NNRTIs binding pocket, researchers designed a series of novel benzo[4,5]thieno[2,3-d]pyrimidine derivatives. These compounds were explored as potent HIV-1 NNRTIs .
- A dibenzofuran-based host material derived from this compound was investigated for blue electrophosphorescence. Such materials play a crucial role in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- Researchers prepared derivatives related to this compound as ERRα modulators. ERRα is involved in various cellular processes, including metabolism and energy homeostasis .
- The compound is part of a freely accessible chemical synthesis database containing over 40,000 compounds and more than 45,000 synthesis references. Researchers can explore its synthetic pathways and associated physical properties .
Anticancer Activity
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Host Material for Electrophosphorescence
Estrogen-Related Receptor Alpha (ERRα) Modulators
Chemical Synthesis Database
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(3-methylbutyl)-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-16(2)12-13-27-14-20-21(23(27)28)22(26-24(29)25-20)18-8-10-19(11-9-18)30-15-17-6-4-3-5-7-17/h3-11,16,22H,12-15H2,1-2H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCIRAMOUYSNNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(benzyloxy)phenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
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